molecular formula C14H20BrN3O3 B11197157 methyl [5-bromo-4-(3,5-dimethylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetate

methyl [5-bromo-4-(3,5-dimethylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetate

Cat. No.: B11197157
M. Wt: 358.23 g/mol
InChI Key: MNBBFEZATNQOCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-[5-BROMO-4-(3,5-DIMETHYLPIPERIDIN-1-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETATE is a complex organic compound that features a brominated pyridazine ring fused with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[5-BROMO-4-(3,5-DIMETHYLPIPERIDIN-1-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETATE typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[5-BROMO-4-(3,5-DIMETHYLPIPERIDIN-1-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazine compounds .

Mechanism of Action

The mechanism of action of METHYL 2-[5-BROMO-4-(3,5-DIMETHYLPIPERIDIN-1-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETATE involves its interaction with specific molecular targets. The brominated pyridazine ring and the piperidine moiety are believed to play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[5-BROMO-4-(3,5-DIMETHYLPIPERIDIN-1-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETATE is unique due to its specific combination of a brominated pyridazine ring and a dimethylpiperidine group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H20BrN3O3

Molecular Weight

358.23 g/mol

IUPAC Name

methyl 2-[5-bromo-4-(3,5-dimethylpiperidin-1-yl)-6-oxopyridazin-1-yl]acetate

InChI

InChI=1S/C14H20BrN3O3/c1-9-4-10(2)7-17(6-9)11-5-16-18(8-12(19)21-3)14(20)13(11)15/h5,9-10H,4,6-8H2,1-3H3

InChI Key

MNBBFEZATNQOCD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=C(C(=O)N(N=C2)CC(=O)OC)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.